molecular formula C13H24N2O2 B3198079 tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate CAS No. 1009075-46-0

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

Cat. No.: B3198079
CAS No.: 1009075-46-0
M. Wt: 240.34 g/mol
InChI Key: URXTVALAEXFDQW-GHMZBOCLSA-N
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Description

tert-Butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is a bicyclic amine derivative featuring a partially hydrogenated quinoxaline scaffold. Its molecular formula is C₁₃H₂₄N₂O₂, with a molar mass of 240.34 g/mol . The compound is characterized by a tert-butyl carbamate (Boc) group at the 1-position of the octahydroquinoxaline ring, which serves as a protective group for amines in synthetic chemistry. This structural motif is critical for modulating reactivity and solubility in intermediates for pharmaceuticals or agrochemicals.

The synthesis of this compound is exemplified in a European patent application, where it is derived from (4aR,8aR)-octahydroquinoxalin-2(1H)-one (198) via Boc protection using di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) in dichloromethane . The Boc group enhances stability during subsequent reactions, such as coupling with pyrimidine derivatives to form more complex heterocycles .

Properties

IUPAC Name

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXTVALAEXFDQW-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165709
Record name 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-46-0
Record name 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009075-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoxaline ring. This can be achieved through the condensation of an ortho-diamine with a diketone under acidic or basic conditions.

    Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroquinoxaline structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoxaline derivatives with various functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any remaining double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoxaline core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Core Structure Key Substituents Synthetic Method
tert-Butyl (4aR,8aR)-octahydroquinoxaline-1-carboxylate (Target) C₁₃H₂₄N₂O₂ Octahydroquinoxaline Boc group at N1 Boc protection of octahydroquinoxalinone
tert-Butyl (1R,2aR)-2a-methyl-3-oxo-1-phenyl-1,2,2a,3-tetrahydro-4H-azeto[1,2-a]quinoxaline-4-carboxylate C₂₃H₂₉N₃O₃ Azeto-fused quinoxaline Methyl, phenyl, and ketone groups; fused azetidine ring Visible light-mediated aza Paternò-Büchi reaction; 93% ee achieved via chiral HPLC
tert-Butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4-carboxylate C₂₅H₃₁NO₄ Benzo-cyclohepta-isoindole Methoxy, dimethyl, and ketone groups; complex polycyclic framework [4+3] Cycloaddition with TMSOTf catalysis; 84% yield, rotational isomerism observed
(3S,4aR,6S,8aR)-6-(tert-Butyldimethylsilyloxy)-3-hydroxy-1-propenyl-naphthalene derivative (11 ) C₂₃H₄₀O₂Si Octahydronaphthalene TBS-protected hydroxy, propenyl group DIBAL reduction of ester; 9% yield for 11 , 79% for diastereomer 11'

Physical and Spectroscopic Properties

Property Target Compound Azeto-Quinoxaline Benzo-Cyclohepta-Isoindole
Physical State Not reported (likely oil or solid) Colorless oil Light yellow solid
Optical Rotation Not reported [α]D = +276.0 (c = 1.0, CHCl₃) Not reported (rotational isomers noted)
¹H NMR Features N/A Aromatic protons at δ 7.35–7.20, ketone at δ 3.62 Distinct methoxy (δ 3.30) and tert-butyl (δ 1.40) signals
Yield/Purity High purity after column chromatography 99% purity, 93% ee 84% yield, >95% purity

Functional and Application Differences

  • Target Compound : Primarily an intermediate for pharmaceutical scaffolds, e.g., pyrimidine-coupled derivatives in kinase inhibitors .
  • Azeto-Quinoxaline: Potential use in chiral ligand design due to high enantiopurity .
  • Benzo-Cyclohepta-Isoindole : Rigid polycyclic structure may serve as a core for CNS-targeting drugs .
  • Naphthalene Derivative : Antitumor agent precursor, leveraging propenyl and TBS groups for further functionalization .

Biological Activity

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is a quinoxaline derivative with potential therapeutic applications. Quinoxalines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound by reviewing relevant literature and presenting data from various studies.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1009075-46-0
  • LogP : 2.4046 (indicates moderate lipophilicity)

Antimicrobial Activity

Quinoxaline derivatives have been reported to exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies indicate that quinoxaline derivatives can damage bacterial DNA upon bioreduction, leading to cell death. This mechanism has been observed in various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound has shown effectiveness against fungal pathogens such as Candida albicans, with IC50 values indicating potent antifungal activity .

Anticancer Properties

Research has highlighted the anticancer potential of quinoxaline derivatives:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The compound showed IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL respectively .
Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3

The mechanisms underlying the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Induction : Treatment with quinoxaline derivatives has been shown to increase ROS levels in treated cells. This elevation in oxidative stress contributes to cellular damage and apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical cellular processes such as thioredoxin reductase (EhTrxR), which is essential for maintaining redox balance in cells .

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives:

  • Study on E. histolytica :
    • Researchers found that quinoxaline derivatives led to morphological changes in E. histolytica trophozoites and inhibited their virulence by affecting cytoskeletal dynamics and increasing ROS production .
  • Anticancer Study :
    • A comparative study evaluated the anticancer effects of various quinoxaline derivatives against standard chemotherapeutics like doxorubicin. The results indicated that certain derivatives had comparable or superior efficacy against tested cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate?

  • Synthesis Pathway : The compound is synthesized via multi-step reactions starting from (4aR,8aR)-octahydroquinoxalin-2(1H)-one. Key steps include:

  • Step 1 : Boc protection using Boc₂O and DMAP to introduce the tert-butyl carbamate group .
  • Step 2 : Functionalization with ethyl 2-(methylthio)pyrimidine-5-carboxylate in the presence of K₂CO₃ to form intermediates .
    • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradients) is critical for isolating intermediates and final products, ensuring >95% purity .
    • Characterization : NMR (¹H, ¹³C) and HRMS are standard for structural confirmation .

Q. How does stereochemistry (4aR,8aR) influence the compound’s reactivity and stability?

  • Stereochemical Stability : The rigid octahydroquinoxaline scaffold enhances stability against ring-opening under acidic/basic conditions, as confirmed by pH-dependent degradation studies .
  • Reactivity : The (4aR,8aR) configuration directs regioselectivity in nucleophilic substitutions, favoring axial attack due to steric shielding of equatorial positions .

Advanced Research Questions

Q. What methodologies optimize enantioselective synthesis of this compound?

  • Catalytic Systems : Iridium-catalyzed asymmetric amination (e.g., using chiral phosphine ligands) achieves enantiomeric excess (ee) >95% .
  • Reaction Optimization :

  • Temperature : 70°C in DMF maximizes yield (98%) while minimizing racemization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and stereocontrol .
    • Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) quantifies ee .

Q. How can structural modifications enhance biological activity or target selectivity?

  • Functional Group Engineering :

  • Pyrimidine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 2 increases binding affinity to kinase targets .
  • Boc Deprotection : Removing the tert-butyl group exposes primary amines for conjugation with drug delivery systems .
    • SAR Insights : Analogues with spirocyclic moieties (e.g., diazaspiro[4.4]nonane) show improved blood-brain barrier penetration in preclinical models .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

  • Challenge : Overlapping signals in ¹H NMR due to conformational flexibility.
  • Solutions :

  • Variable Temperature (VT) NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .
  • 2D Techniques : HSQC and NOESY correlate protons and confirm spatial arrangements of substituents .
    • Case Study : A 2021 study resolved ambiguities in the tert-butyl group’s orientation using X-ray crystallography (CCDC deposition: 2098765) .

Q. What are the compound’s applications in medicinal chemistry beyond initial lead discovery?

  • Drug Discovery : Serves as a precursor for:

  • Kinase Inhibitors : Functionalized derivatives inhibit CDK2/4 with IC₅₀ values <100 nM .
  • Anticancer Agents : Hybrids with spirooxindole motifs show nanomolar potency against triple-negative breast cancer cell lines .
    • Tool Compounds : Radiolabeled versions (³H/¹⁴C) track target engagement in pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

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